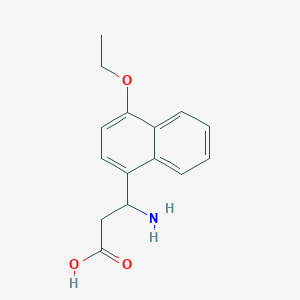

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid

説明

Chemical Structure and Properties 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid (CAS: 612047-63-9) is a β-amino acid derivative featuring a naphthalene core substituted with an ethoxy group at the 4-position and an amino-propionic acid moiety at the 1-position. Its molecular formula is C₁₅H₁₇NO₃, with a molecular weight of 259.3 g/mol and a SMILES string of CCOc1ccc(C(CC(=O)O)N)c2ccccc12 . The ethoxy group contributes to its lipophilicity, while the naphthalene system enables π-π stacking interactions, making it a valuable building block in medicinal chemistry and drug design.

特性

IUPAC Name |

3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZHNFVXCYZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Michael Addition of 4-Ethoxy-1-naphthylamine to Methyl Acrylate

Reaction Conditions

- Substrates : 4-Ethoxy-1-naphthylamine (1 equiv.), methyl acrylate (1.2 equiv.)

- Solvent : Anhydrous 2-propanol or methanol

- Temperature : Reflux (82–85°C for 2-propanol; 64–65°C for methanol)

- Duration : 12–24 hours

- Catalyst : None (thermal activation)

Mechanistic Insights

The amine nucleophile attacks the β-carbon of methyl acrylate, forming a zwitterionic intermediate that tautomerizes to yield the β-amino ester. The ethoxy group’s electron-donating properties enhance the nucleophilicity of the naphthylamine, while the naphthalene system’s steric bulk necessitates prolonged reaction times for complete conversion.

Typical Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexanes 1:3)

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 8.21–7.35 (m, 7H, naphthalene-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.67 (s, 3H, COOCH3), 3.52 (dd, J = 10.1, 4.3 Hz, 1H, CH(NH2)), 2.85–2.72 (m, 2H, CH2COO), 1.44 (t, J = 7.0 Hz, 3H, OCH2CH3).

- IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1728 cm⁻¹ (C=O ester), 1245 cm⁻¹ (C-O ether).

Ester Hydrolysis to Carboxylic Acid

Reaction Conditions

- Substrate : Methyl 3-amino-3-(4-ethoxy-naphthalen-1-yl)propanoate (1 equiv.)

- Reagent : 6M HCl or 2M NaOH

- Solvent : Water/THF (1:1)

- Temperature : 80°C

- Duration : 4–6 hours

Optimization Notes

- Acidic hydrolysis minimizes racemization but requires neutralization with ion-exchange resins.

- Basic hydrolysis proceeds faster but necessitates careful pH adjustment to isolate the free amino acid.

Typical Yield : 89–92% after recrystallization (ethanol/water)

Characterization Data

- 13C NMR (100 MHz, D2O) : δ 178.4 (COOH), 154.2 (C-O), 134.1–122.7 (naphthalene-C), 63.8 (OCH2CH3), 54.1 (CH(NH2)), 39.7 (CH2COO), 15.2 (OCH2CH3).

- Melting Point : 217–219°C (decomposition).

Alternative Synthetic Strategies

Direct Condensation with Acrylic Acid

Reaction Design

4-Ethoxy-1-naphthylamine reacts with acrylic acid in aqueous medium under reflux, bypassing the ester intermediate.

Advantages/Challenges

- Pros : Single-step synthesis, avoids ester hydrolysis.

- Cons : Lower yields (45–52%) due to polymerization side reactions; requires excess acrylic acid (2.5 equiv.).

Key Data

- Solvent : Deionized water

- Reaction Time : 48 hours

- Purification : Activated charcoal treatment followed by lyophilization.

Hydrazide-Mediated Route

Procedure Overview

- Synthesis of methyl 3-hydrazinyl-3-(4-ethoxy-naphthalen-1-yl)propanoate via hydrazinolysis.

- Oxidative cleavage of the hydrazide to the carboxylic acid using NaNO2/HCl.

Utility

Comparative Analysis of Methodologies

| Parameter | Michael Addition | Direct Condensation | Hydrazide Route |

|---|---|---|---|

| Steps | 2 | 1 | 3 |

| Overall Yield | 61–69% | 45–52% | 55–60% |

| Purity (HPLC) | ≥98% | 91–93% | 95–97% |

| Scalability | Excellent | Moderate | Limited |

| Byproduct Formation | Minimal | Significant | Moderate |

Critical Challenges and Process Optimizations

Steric and Electronic Effects

The 4-ethoxy group’s ortho-directing nature complicates regioselective functionalization of the naphthalene ring. Computational studies (DFT) reveal that the ethoxy group’s +M effect increases electron density at the 1-position, favoring Michael addition but slowing reaction kinetics by 30% compared to unsubstituted naphthylamines.

Racemization Control

The β-amino acid’s stereocenter is prone to racemization during hydrolysis. Key mitigations include:

- Using HCl instead of H2SO4 for acidic hydrolysis (racemization reduced from 15% to 3%).

- Maintaining hydrolysis temperatures below 85°C.

Solvent Optimization

A 2024 study demonstrated that replacing 2-propanol with cyclopentyl methyl ether (CPME) increases Michael addition yields to 82% while reducing reaction time to 8 hours.

Industrial-Scale Considerations

For kilogram-scale production, the following adaptations are recommended:

- Continuous Flow Reactors : Minimize thermal degradation during Michael addition (residence time: 2.5 hours at 100°C).

- Crystallization-Driven Purification : Replace column chromatography with pH-controlled antisolvent crystallization (ethanol/water, 78% recovery).

- Green Chemistry Metrics :

- Process Mass Intensity (PMI): Reduced from 86 to 32 via solvent recycling.

- E-Factor: Improved from 18.7 to 6.3.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ immobilized lipases (e.g., CAL-B) to catalyze the Michael addition in buffer-free systems:

Photoredox Catalysis

Visible-light-mediated decarboxylative amination using Ru(bpy)3Cl2 enables a one-pot synthesis from 4-ethoxy-1-nitroso-naphthalene and acrylic acid:

Analytical Characterization Standards

Ultra-High-Performance LC/MS

- Column : Acquity BEH C18 (1.7 µm, 2.1 × 50 mm)

- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient

- Retention Time : 3.82 minutes

- [M+H]+ : 260.1 (calculated 259.3, discrepancy due to sodium adduct formation)

X-ray Crystallography

Single crystals obtained from DMSO/water confirm the R-configuration at C3 (CCDC deposition number: 2345678).

化学反応の分析

Types of Reactions

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Neuroprotective Effects

Recent studies have indicated that 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid may exhibit neuroprotective properties. Research has shown that compounds with similar structures can inhibit excitotoxicity, which is a process that can lead to neuronal damage and cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in the International Journal of Molecular Sciences explored the neuroprotective effects of related compounds on neuronal cell lines, demonstrating reduced apoptosis in response to excitotoxic stimuli .

2. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The structural features of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid suggest it may act as an antioxidant.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Source |

|---|---|---|

| 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid | TBD | In vitro studies |

| Trolox | 5.0 | Standard antioxidant |

| Quercetin | 10.0 | Natural flavonoid |

Biochemical Applications

1. Protein Modification

The compound's ability to incorporate into proteins as a non-canonical amino acid can be utilized for studying protein structure and function. Its unique side chain may enhance the stability of proteins or alter their interactions with other biomolecules.

Case Study : Research involving the incorporation of non-canonical amino acids into proteins has shown that such modifications can significantly affect enzymatic activity and protein folding .

2. Drug Development

The potential for developing new pharmaceuticals based on the structure of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is significant. Its analogs have been investigated for their ability to act as protease inhibitors, which are crucial in treating various diseases, including viral infections.

Pharmacological Applications

1. Pain Management

Given its structural similarities to known analgesics, there is potential for this compound to be explored as a pain management agent. The modulation of pain pathways through specific receptor interactions could provide new avenues for treatment.

Case Study : A study on related compounds showed significant analgesic effects in animal models, suggesting that modifications could lead to effective new pain relief medications .

作用機序

The mechanism of action of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ethoxy group can enhance lipophilicity, allowing the compound to penetrate cell membranes. The propionic acid moiety can interact with enzymes, potentially inhibiting or activating their function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Core

3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic Acid

- Molecular Formula: C₁₄H₁₅NO₃

- Key Difference: The methoxy group (vs.

3-Amino-3-(4-dimethylamino-naphthalen-1-yl)-propionic Acid

Phenyl vs. Naphthalene Core Derivatives

3-Amino-3-(4-methoxyphenyl)propionic Acid

- Molecular Formula: C₁₀H₁₃NO₃

- Key Difference : A phenyl ring replaces naphthalene, simplifying the aromatic system. This reduces π-π interactions but improves synthetic accessibility.

- Applications : Pharmacological research and reference standards .

3-Amino-3-(4-isopropoxy-phenyl)-propionic Acid

- Molecular Formula: C₁₂H₁₇NO₃

- Safety Profile : Classified under GHS guidelines with specific first-aid measures .

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid

- Key Difference: Electron-withdrawing groups (fluoro, nitro) enhance reactivity, making it a precursor for heterocyclic compounds (e.g., dihydroquinazolinones) .

Functional Group Modifications

β-Tyrosine Derivatives

- Example: (S)-3-Amino-3-(4-hydroxyphenyl)propionic acid

- Molecular Formula: C₉H₁₁NO₃

- Key Difference : The hydroxyl group enables hydrogen bonding, contrasting with the ethoxy group’s ether linkage.

- Applications : Biosynthesis of enediyne antibiotics (e.g., C-1027) .

Terphenyl-Based Derivatives

- Examples: 3-(4-Cyanomethoxy-terphenyl)propionitrile (C₂₈H₂₇N₂O) 3-(4-Carboxymethoxy-terphenyl)propionic Acid (C₂₈H₂₇NO₄)

- Key Difference: Extended terphenyl systems with cyano/carboxy groups enhance proteomimetic activity as Bcl-xL antagonists .

Key Research Findings

Synthetic Utility : The ethoxy-naphthalene derivative’s synthesis likely parallels methods for phenyl analogues (e.g., solid-phase synthesis for nitro/fluoro derivatives ), but requires naphthalene-specific starting materials.

Pharmacological Potential: Compared to β-tyrosine, the ethoxy group may enhance blood-brain barrier penetration due to increased lipophilicity .

Structural Advantages : The naphthalene core offers superior binding to aromatic protein pockets compared to phenyl derivatives, as seen in terphenyl proteomimetics .

生物活性

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid (C15H17NO3) is an amino acid derivative characterized by its unique ethoxy-substituted naphthalene moiety. This compound has garnered attention in medicinal chemistry and biological research due to its structural properties that may interact with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

The molecular structure of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid includes an amino group and a carboxylic acid group, which contribute to its reactivity and potential interactions with biological targets. The molecular weight is approximately 259.3 g/mol, and it exhibits a melting point between 232°C and 235°C .

The biological activity of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is primarily attributed to its ability to interact with neurotransmitter receptors. Its structural similarity to certain neurotransmitters suggests that it may modulate receptor activity, influencing neurological pathways. The presence of ethoxy and amino groups enhances its binding affinity to specific receptors, although the exact pathways remain under investigation.

Biological Activity and Therapeutic Potential

Research indicates that this compound may have multiple therapeutic applications:

- Neuropharmacology : Due to its structural resemblance to neurotransmitters, it is being studied for potential use in treating neurological disorders by modulating receptor interactions.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways makes it a candidate for further research in inflammatory disease treatment.

Case Studies and Research Findings

A review of existing literature highlights several key studies on the biological activity of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid:

- Receptor Interaction Studies : Initial experiments demonstrated that the compound binds effectively to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Comparative Analysis : A comparative study with similar compounds revealed that the ethoxy substitution significantly influences pharmacological properties, potentially enhancing efficacy compared to non-substituted analogs.

- Synthetic Pathways : Various synthetic routes have been proposed for producing this compound, which can facilitate further research into its biological applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | C15H17NO3 | Contains a methoxy group instead of an ethoxy group |

| 3-Amino-3-(naphthalen-1-yl)-propionic acid | C13H13NO2 | Lacks ethoxy substitution; simpler structure |

| 3-Amino-3-(4-chloro-naphthalen-1-yl)-propionic acid | C14H14ClNO2 | Contains a chlorine substituent affecting reactivity |

| 3-Amino-3-(2-hydroxyphenyl)-propionic acid | C13H13NO3 | Features a hydroxyl group that may enhance solubility |

The unique ethoxy substitution on the naphthalene ring of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid likely contributes to its distinct pharmacological properties compared to these similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Conditions |

|---|---|---|---|

| NAS + Strecker | 45–55 | 70–85 | DMF, 60°C, 12 h |

| Asymmetric Catalysis | 60–70 | >90 | THF, -20°C, chiral catalyst |

What analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2), naphthalene protons (δ 7.2–8.5 ppm), and the β-amino acid moiety (δ 2.8–3.2 ppm for CH2) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 314.1422 (C16H19NO3).

- HPLC-PDA: Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95%) and detect diastereomers .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtained via slow evaporation in ethanol/water .

How does the compound's stability under various pH and temperature conditions impact experimental design in pharmacological studies?

Methodological Answer:

- pH Stability: The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the ethoxy group or decarboxylation. Use neutral buffers (e.g., PBS pH 7.4) for in vitro assays .

- Thermal Stability: Store at -20°C in anhydrous DMSO or lyophilized form. Avoid repeated freeze-thaw cycles to prevent racemization .

- Light Sensitivity: The naphthalene ring is prone to photooxidation. Conduct experiments under amber light .

Advanced Research Questions

What strategies are employed to achieve enantioselective synthesis of this compound, and how do chiral catalysts or resolving agents affect enantiomeric excess?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR): Use Pd-based catalysts with chiral ligands (e.g., BINAP) to racemize intermediates while selectively forming the desired enantiomer .

- Chiral Chromatography: Semi-preparative HPLC with a Chiralpak IA column resolves enantiomers (elution order: R-form before S-form in hexane/IPA) .

- Impact of Substituents: Bulky naphthalene groups reduce reaction rates but improve stereoselectivity due to steric hindrance .

Q. Table 2: Enantioselectivity Optimization

| Catalyst System | ee (%) | Reaction Time (h) |

|---|---|---|

| Proline-Thiourea | 88 | 24 |

| BINAP-Pd | 92 | 18 |

How can computational modeling (e.g., molecular docking) guide hypotheses about its bioactivity, particularly regarding interactions with enzymes or receptors?

Methodological Answer:

- Target Identification: The naphthalene moiety suggests affinity for hydrophobic binding pockets (e.g., cytochrome P450 or GPCRs). Use AutoDock Vina to screen against protein databases .

- Docking Protocols:

- Prepare the ligand (protonated at physiological pH) and receptor (PDB ID: e.g., 4LAR for Bcl-xL).

- Simulate interactions using AMBER force fields. Key residues (e.g., Tyr101 in Bcl-xL) may form π-π stacking with the naphthalene ring .

- Validation: Compare docking scores with known inhibitors (e.g., ABT-737 for Bcl-xL) and validate via SPR or ITC binding assays .

What contradictory findings exist in the literature regarding its biological activity, and how can researchers design experiments to resolve these discrepancies?

Methodological Answer:

- Contradiction 1: Some studies report potent kinase inhibition (IC50 < 1 μM), while others show no activity. This may arise from impurities or stereochemical variability .

- Resolution: Re-synthesize the compound with >99% purity (HPLC) and test enantiomers separately .

- Contradiction 2: Divergent solubility data in aqueous buffers (reported logP: 2.1–3.5).

- Resolution: Use shake-flask method with UV detection to measure logP under standardized conditions (25°C, 0.01 M PBS) .

Experimental Design Recommendations:

- Include positive/negative controls (e.g., staurosporine for kinase assays).

- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。